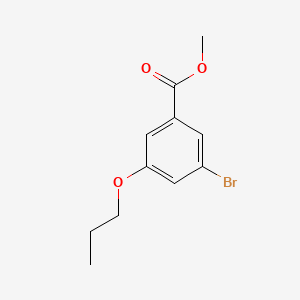

Methyl 3-bromo-5-propoxybenzoate

Description

Methyl 3-bromo-5-propoxybenzoate (CAS No. 1261956-31-3) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃BrO₃. It is classified as a benzoate ester derivative featuring a bromine atom at the 3-position and a propoxy group (–OCH₂CH₂CH₃) at the 5-position of the benzene ring. Its hazards include toxicity via inhalation, skin contact, and ingestion, as noted in its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name |

methyl 3-bromo-5-propoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQNYJPSWVVVPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682132 | |

| Record name | Methyl 3-bromo-5-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-31-3 | |

| Record name | Methyl 3-bromo-5-propoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-propoxybenzoate can be synthesized through the esterification of 3-bromo-5-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-propoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of 3-bromo-5-propoxybenzyl alcohol.

Oxidation: Formation of 3-bromo-5-propoxybenzoic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 3-bromo-5-propoxybenzoate is primarily used as an intermediate in organic synthesis. Its bromine and propoxy functional groups make it a versatile building block for the synthesis of more complex molecules. The compound can be utilized in:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds essential for pharmaceuticals and agrochemicals.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively. Some notable applications include:

- Anticancer Agents : Compounds derived from this compound have been investigated for their ability to inhibit cancer cell proliferation. For example, derivatives have demonstrated activity against breast cancer cell lines, indicating potential as anticancer drugs.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound derivative | MCF-7 | 12 |

| This compound derivative | A549 | 15 |

- Antimicrobial Activity : The compound has been tested for its antimicrobial properties against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Material Science

This compound is also used in material science for the synthesis of polymers and coatings. Its incorporation into polymer matrices can enhance properties such as:

- Thermal Stability : The presence of bromine can improve the thermal stability of polymers.

- Chemical Resistance : Polymers containing this compound exhibit better resistance to solvents and chemicals.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The results indicated that specific modifications to the compound enhanced its potency against breast cancer cells, with a notable mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research was conducted to evaluate the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-propoxybenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Methyl 3-bromo-5-isopropoxybenzoate

CAS No.: 1255574-48-1 Molecular Formula: C₁₁H₁₃BrO₃ Key Differences:

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

CAS No.: 2704827-34-7 Molecular Formula: C₁₀H₇BrClF₃O₃ (inferred from structure) Key Differences:

- Additional Substituents : Features a chlorine atom at the 2-position and a trifluoromethoxy group (–OCF₃) at the 5-position.

- Electronic Effects : The electron-withdrawing –OCF₃ group and chlorine substituent enhance the compound’s electrophilicity, making it more reactive in aromatic substitution reactions compared to this compound.

- Applications : Likely used in pharmaceuticals or agrochemicals due to the stability imparted by fluorine groups .

Methyl Salicylate (Methyl 2-hydroxybenzoate)

CAS No.: 119-36-8 Molecular Formula: C₈H₈O₃ Key Differences:

- Substituents : A hydroxyl group (–OH) at the 2-position instead of bromine and propoxy groups.

- Applications : Widely used in fragrances and topical analgesics, contrasting with the brominated analogs’ roles in synthetic intermediates .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Key Substituents | Purity | Notable Properties/Applications |

|---|---|---|---|---|---|

| This compound | 1261956-31-3 | C₁₁H₁₃BrO₃ | 3-Br, 5-OCH₂CH₂CH₃ | 97% | Synthetic intermediate; hazardous |

| Methyl 3-bromo-5-isopropoxybenzoate | 1255574-48-1 | C₁₁H₁₃BrO₃ | 3-Br, 5-OCH(CH₃)₂ | 98% | Higher steric hindrance |

| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | 2704827-34-7 | C₁₀H₇BrClF₃O₃ | 3-Br, 2-Cl, 5-OCF₃ | N/A | Enhanced electrophilicity |

| Methyl salicylate | 119-36-8 | C₈H₈O₃ | 2-OH | >99% | Fragrance, medicinal uses |

Research Findings and Structural Insights

- Substituent Effects : Bromine and alkoxy groups in this compound increase molecular weight and hydrophobicity compared to simpler esters like methyl salicylate. This impacts solubility in polar solvents .

- Reactivity Trends : The presence of electron-withdrawing groups (e.g., –Br, –OCF₃) in analogs enhances susceptibility to electrophilic aromatic substitution, whereas alkoxy groups (e.g., –OCH₂CH₂CH₃) act as ortho/para directors .

- Safety Profile: this compound’s toxicity underscores the need for careful handling compared to non-halogenated esters like methyl salicylate .

Biological Activity

Methyl 3-bromo-5-propoxybenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and relevant studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C11H13BrO3

- Molecular Weight: 287.13 g/mol

- CAS Number: Not specified in the provided data.

The compound features a bromine atom at the 3-position and a propoxy group at the 5-position of the benzoate ring, which may influence its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of benzoates, including this compound, exhibit antimicrobial activity. A study evaluating various benzoate compounds found that certain structural modifications could enhance their efficacy against bacterial strains. The presence of halogens, such as bromine, is often associated with increased antimicrobial potency due to their ability to disrupt microbial membranes or interfere with metabolic processes .

Local Anesthetic Effects

In the context of local anesthetics, several benzoate derivatives have been designed and synthesized. For instance, compounds similar to this compound were evaluated for their anesthetic properties through surface anesthesia and infiltration tests. Results showed that some derivatives exhibited significant local anesthetic effects, suggesting that structural modifications can lead to enhanced pharmacological profiles .

Anti-inflammatory Activity

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory responses in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Studies and Research Findings

-

Synthesis and Evaluation of Benzoate Derivatives

- A study synthesized multiple benzoate compounds and evaluated their biological activities. This compound was included in a series of tests assessing local anesthetic effects and toxicity. The results indicated that several compounds had favorable safety profiles while exhibiting effective anesthetic properties .

- Antimicrobial Testing

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-bromo-5-propoxybenzoate, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is typical:

Propoxylation : React 3-bromo-5-hydroxybenzoic acid with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the propoxy group .

Esterification : Treat the intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

- Optimization : Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>70%) are achieved by anhydrous conditions and controlled stoichiometry .

Q. How can purity and structural integrity be validated during synthesis?

- Analytical Tools :

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for bromine and propoxy groups) .

- Mass Spectrometry : ESI-MS (m/z ~273 [M+H]⁺) verifies molecular weight .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; wash skin immediately with soap if exposed .

- Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data for this compound derivatives be resolved?

- Case Study : If NMR suggests a planar structure but crystallography reveals non-coplanar substituents:

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to model torsional angles and validate spatial arrangements .

- DFT Calculations : Compare experimental data with computational models (e.g., Gaussian09) to reconcile electronic vs. steric effects .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Approach :

- Directing Effects : The bromine atom is meta-directing, while the propoxy group is para/ortho-directing. Competitive effects require controlled reaction kinetics.

- Experimental Design : Use low-temperature nitration (HNO₃/H₂SO₄ at 0°C) to favor para-substitution relative to the propoxy group .

- Analysis : Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., Fukui indices) .

Q. How do solvent polarity and temperature affect the compound’s stability during catalysis studies?

- Data-Driven Analysis :

- Stability Assay : Conduct accelerated degradation studies in polar (e.g., DMSO) vs. nonpolar (toluene) solvents at 25°C and 60°C.

- Findings : Polar solvents increase hydrolysis risk (ester cleavage), while elevated temperatures accelerate bromine dissociation. Stabilizers like BHT (0.1%) mitigate degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.